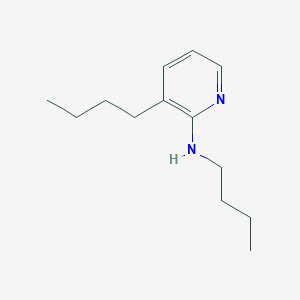

N,3-Dibutylpyridin-2-amine

Description

N,3-Dibutylpyridin-2-amine is a pyridine derivative featuring a butyl group at the nitrogen atom (position 2) and a second butyl group at position 3 of the aromatic ring. Pyridin-2-amine scaffolds are widely studied due to their roles in catalysis, pharmaceuticals, and materials science . The butyl substituents likely confer steric bulk and moderate electron-donating effects, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

88260-23-5 |

|---|---|

Molecular Formula |

C13H22N2 |

Molecular Weight |

206.33 g/mol |

IUPAC Name |

N,3-dibutylpyridin-2-amine |

InChI |

InChI=1S/C13H22N2/c1-3-5-8-12-9-7-11-15-13(12)14-10-6-4-2/h7,9,11H,3-6,8,10H2,1-2H3,(H,14,15) |

InChI Key |

OZSNHJYEQAOSFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=CC=C1)NCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dibutylpyridin-2-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2-aminopyridine with butyl halides under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reactions. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

N,3-Dibutylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, using reagents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

N,3-Dibutylpyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N,3-Dibutylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Basicity

- N,N-Dimethyl-3-nitropyridin-2-amine (): Substituents: Nitro (position 3, electron-withdrawing) and dimethylamino (position 2, electron-donating). The nitro group reduces the basicity of the amine compared to alkyl-substituted analogs. Applications: Nitro-substituted pyridines are often intermediates in explosives or pharmaceuticals .

- 4-(Dimethylamino)pyridine (DMAP, ): Substituents: Dimethylamino (position 4, strong electron-donating). DMAP is a potent nucleophilic catalyst due to its high basicity and resonance stabilization. N,3-Dibutylpyridin-2-amine’s substituents may reduce catalytic efficiency due to steric hindrance but could improve solubility in nonpolar solvents .

Molecular Geometry and Intermolecular Interactions

- N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ5-phosphanyl]methyl}-pyridin-2-amine (): Features phosphanyl and pyridylimino groups, leading to a complex 3D framework via C–H⋯N hydrogen bonds. The butyl groups in this compound would likely disrupt such interactions, favoring hydrophobic aggregation over crystalline packing .

- 4-Methyl-3-nitropyridin-2-amine (): Crystal structure shows planar pyridine rings with nitro and methyl groups in orthogonal positions. Butyl substituents in this compound would introduce significant non-planarity, affecting π-π stacking and solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.